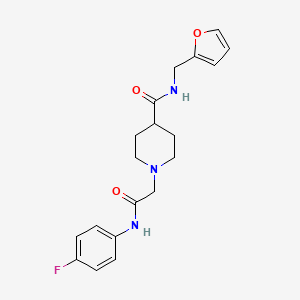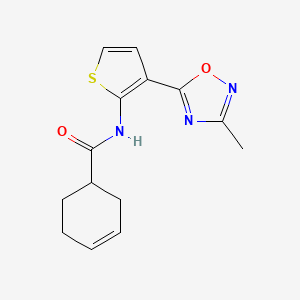
N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)cyclohex-3-enecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)cyclohex-3-enecarboxamide is a synthetic organic compound featuring a unique combination of functional groups, including an oxadiazole ring, a thiophene ring, and a cyclohexene carboxamide moiety
Mecanismo De Acción
Target of Action
The compound N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)cyclohex-3-enecarboxamide, also known as N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]cyclohex-3-ene-1-carboxamide, is a derivative of 1,2,4-oxadiazole 1,2,4-oxadiazole derivatives have been reported to exhibit anticancer activity and are known to target caspase 3, a key enzyme involved in apoptosis .
Mode of Action
It’s known that 1,2,4-oxadiazole derivatives can induce apoptosis in cancer cells by activating caspase 3 . This activation leads to a proteolytic cascade resulting in the cleavage of specific cellular proteins and ultimately cell death .
Biochemical Pathways
The compound, being a 1,2,4-oxadiazole derivative, is likely to affect the apoptosis pathway in cancer cells . The activation of caspase 3, an effector caspase, integrates upstream signals into the final execution of cell death .
Result of Action
The compound, as a 1,2,4-oxadiazole derivative, is expected to have anticancer activity . It may induce apoptosis in cancer cells, leading to cell death . .
Análisis Bioquímico
Biochemical Properties
1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been identified as agents for treatment of age-related diseases .
Cellular Effects
Some 1,2,4-oxadiazole derivatives have shown anticancer activity against different cancer cell lines .
Molecular Mechanism
It is known that 1,2,4-oxadiazole derivatives can interact with various biomolecules, potentially leading to changes in gene expression .
Temporal Effects in Laboratory Settings
Some 1,2,4-oxadiazole derivatives have shown moderate thermal stabilities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)cyclohex-3-enecarboxamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized via the reaction of amidoximes with carboxylic acids or their derivatives (e.g., acyl chlorides, esters) in the presence of a base such as sodium hydroxide (NaOH) in a dimethyl sulfoxide (DMSO) medium.
Thiophene Ring Introduction: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives and palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxadiazole ring, where nucleophiles can replace the oxygen atom under basic conditions.
Common Reagents and Conditions
Oxidizing Agents: m-CPBA, potassium permanganate (KMnO4)
Reducing Agents: Pd/C, lithium aluminum hydride (LiAlH4)
Bases: NaOH, potassium carbonate (K2CO3)
Coupling Agents: EDCI, HOBt
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Reduced heterocycles
Substitution Products: Substituted oxadiazoles
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)cyclohex-3-enecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, this compound has potential applications as a pharmacophore in drug design. The oxadiazole ring is known for its bioactivity, and derivatives of this compound could be investigated for antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
In medicine, the compound could be explored for its therapeutic potential. The presence of the oxadiazole and thiophene rings suggests it might interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or dyes, due to its stable and versatile structure. It might also find applications in the production of electronic materials or sensors.
Comparación Con Compuestos Similares
Similar Compounds
3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophene: Lacks the cyclohexene carboxamide moiety, making it less versatile in terms of functionalization.
N-(3-(1,2,4-oxadiazol-5-yl)thiophen-2-yl)cyclohex-3-enecarboxamide: Similar structure but without the methyl group on the oxadiazole ring, which could affect its reactivity and bioactivity.
N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)cyclohex-3-enecarboxamide: Contains a phenyl ring instead of a thiophene ring, potentially altering its electronic properties and interactions.
Uniqueness
N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)cyclohex-3-enecarboxamide is unique due to the combination of the oxadiazole, thiophene, and cyclohexene carboxamide moieties. This combination provides a balance of electronic properties, steric effects, and potential bioactivity, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-9-15-13(19-17-9)11-7-8-20-14(11)16-12(18)10-5-3-2-4-6-10/h2-3,7-8,10H,4-6H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXIYCLBFGXOAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(SC=C2)NC(=O)C3CCC=CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
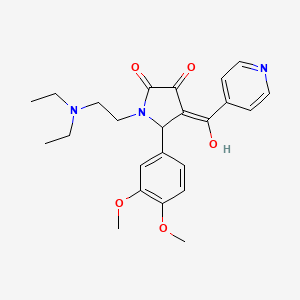
![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B2844738.png)
![2,4-dichloro-N-{[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2844739.png)
![4-(piperidine-1-sulfonyl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide](/img/structure/B2844740.png)
![N-(3-chlorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/new.no-structure.jpg)
![2-[({3-bromoimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B2844743.png)
![3-[3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2844744.png)
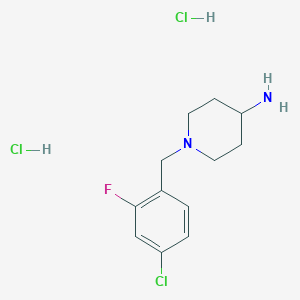
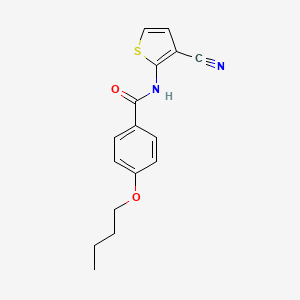
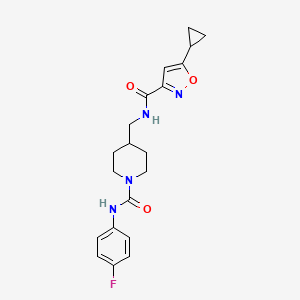
![2-[[1-(2,2,2-Trifluoroethoxymethyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2844749.png)


